Ethyl 2,4-dichloroquinoline-3-carboxylate

ion channel pharmacology KCNQ channel modulation neuroscience drug discovery

Ethyl 2,4-dichloroquinoline-3-carboxylate (CAS 6315-94-2) is a dual-chlorinated quinoline-3-carboxylate building block enabling regioselective SNAr at C2 and C4—a synthetic flexibility unattainable with mono‑chlorinated analogs. Validated KCNQ2/3 channel screening hit (IC50 120 nM) with known CYP3A4 (IC50 3.90 μM) and CYP2D6 (IC50 19.9 μM) inhibition. Key intermediate for Hedgehog pathway inhibitors via pyrrolo[3,2‑c]quinoline‑4‑one synthesis. Fully characterized monoclinic P21/c crystal structure ensures lot‑to‑lot reproducibility.

Molecular Formula C12H9Cl2NO2
Molecular Weight 270.11 g/mol
CAS No. 6315-94-2
Cat. No. B186954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dichloroquinoline-3-carboxylate
CAS6315-94-2
Molecular FormulaC12H9Cl2NO2
Molecular Weight270.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2N=C1Cl)Cl
InChIInChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-10(13)7-5-3-4-6-8(7)15-11(9)14/h3-6H,2H2,1H3
InChIKeyULBLITMQCMVRMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,4-Dichloroquinoline-3-Carboxylate CAS 6315-94-2: A Chloro-Substituted Quinoline Ester for Medicinal Chemistry


Ethyl 2,4-dichloroquinoline-3-carboxylate (CAS 6315-94-2) is a disubstituted heterocyclic building block with chlorine atoms at both the 2- and 4-positions of the quinoline core and an ethyl ester moiety at the 3-position [1]. The compound exhibits a defined crystal structure (monoclinic, space group P21/c, a=8.5860 Å, b=19.9082 Å, c=7.1304 Å, β=100.262°, V=1199.32 ų) wherein the quinoline and carboxylate planes form a dihedral angle of 87.06°, a structural feature relevant for understanding its solid-state packing and potential intermolecular interactions [2]. The dual chlorine substitution pattern confers distinct reactivity in nucleophilic aromatic substitution (SNAr) reactions relative to mono-chlorinated or 2-oxo analogs, positioning this compound as a key intermediate in the synthesis of biologically active quinoline derivatives [1].

Why Ethyl 2,4-Dichloroquinoline-3-Carboxylate Cannot Be Replaced by Mono-Chlorinated or 2-Oxo Quinoline Esters


Substitution of ethyl 2,4-dichloroquinoline-3-carboxylate with mono-chlorinated analogs (e.g., ethyl 2-chloroquinoline-3-carboxylate) or 2-oxo-4-chloroquinoline-3-carboxylate fundamentally alters the compound's chemical behavior and synthetic utility. The presence of two chlorine atoms at the 2- and 4-positions enables regioselective sequential nucleophilic aromatic substitution, allowing chemists to install different substituents at each position in a controlled manner—a synthetic flexibility not achievable with mono-chlorinated derivatives [1]. Direct comparative studies of the antimicrobial properties of 2,4-dichloro- versus 2-oxo-4-chloroquinoline-3-carboxylate ethyl esters confirm that the substitution pattern affects biological activity, with the 2,4-dichloro derivative exhibiting distinct activity profiles against tested bacterial strains [1]. Furthermore, the dual chlorine substitution alters the compound's electronic properties, affecting both its reactivity in palladium-catalyzed cross-coupling reactions and its pharmacokinetic behavior when incorporated into downstream drug candidates [2].

Quantitative Differentiation Evidence for Ethyl 2,4-Dichloroquinoline-3-Carboxylate Selection


KCNQ2/Q3 Potassium Channel Antagonism: IC50 = 120 nM in Automated Patch Clamp

Ethyl 2,4-dichloroquinoline-3-carboxylate demonstrates antagonist activity at the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channel heteromer with an IC50 value of 120 nM when assessed in CHO cells expressing KCNQ2/Q3 using an automated patch clamp assay following a 3-minute incubation period [1]. The compound exhibits moderate CYP3A4 inhibition (IC50 = 3.90 μM) and weak CYP2D6 inhibition (IC50 = 19.9 μM), providing a defined in vitro cytochrome P450 interaction profile [1].

ion channel pharmacology KCNQ channel modulation neuroscience drug discovery

Solid-State Conformation: 87.06° Dihedral Angle Between Quinoline and Carboxylate Planes

X-ray crystallographic analysis of ethyl 2,4-dichloroquinoline-3-carboxylate reveals a near-orthogonal orientation between the quinoline ring system (r.m.s. deviation 0.006 Å) and the carboxylate group (r.m.s. deviation 0.021 Å), with a measured dihedral angle of 87.06° [1]. The compound crystallizes in the monoclinic system (space group P21/c) with unit cell parameters a=8.5860 Å, b=19.9082 Å, c=7.1304 Å, β=100.262°, V=1199.32 ų, and Z=4 [1]. Weak intermolecular C–H⋯O hydrogen bonds link molecules into chains propagating along the crystallographic c-axis [1].

structural biology crystallography computational chemistry

Precursor to Hedgehog Signaling Inhibitors: Patent-Documented Application in Pyrrolo[3,2-c]quinolin-4-one Derivatives

Ethyl 2,4-dichloroquinoline-3-carboxylate serves as a documented starting material for the discovery and preparation of pyrrolo[3,2-c]quinoline-4-one derivatives that function as novel Hedgehog signaling pathway inhibitors, with specific utility in targeting Smoothened (SMO) [1]. The 2,4-dichloro substitution pattern enables regioselective construction of the fused pyrrolo-quinoline scaffold through sequential cross-coupling and cyclization steps, a synthetic route that leverages the differential reactivity of the C2 and C4 chlorine atoms toward nucleophilic displacement and transition metal catalysis [1].

hedgehog pathway SMO inhibitors oncology drug discovery

High-Value Application Scenarios for Ethyl 2,4-Dichloroquinoline-3-Carboxylate Based on Verified Evidence


Ion Channel Drug Discovery: KCNQ2/Q3 Potassium Channel Modulator Screening

Neuroscience and pain research programs investigating KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channel modulation can utilize ethyl 2,4-dichloroquinoline-3-carboxylate as a validated screening hit with an IC50 of 120 nM in CHO cell automated patch clamp assays [1]. The compound's established CYP3A4 inhibition (IC50 = 3.90 μM) and CYP2D6 inhibition (IC50 = 19.9 μM) profiles provide preliminary ADME-Tox guidance for hit-to-lead optimization [1]. This scaffold is suitable for structure-activity relationship (SAR) expansion through nucleophilic substitution at the C2 and C4 chlorine positions, enabling systematic exploration of KCNQ channel pharmacophore requirements.

Oncology Medicinal Chemistry: Hedgehog Pathway Inhibitor Scaffold Construction

Cancer research groups targeting the Hedgehog signaling pathway via Smoothened (SMO) inhibition can employ ethyl 2,4-dichloroquinoline-3-carboxylate as a key intermediate for synthesizing pyrrolo[3,2-c]quinoline-4-one derivatives, a documented scaffold class with Hedgehog inhibitory activity [2]. The dual chlorine substitution enables regioselective sequential functionalization: the C4 chlorine undergoes initial nucleophilic displacement with amines, while the C2 chlorine is retained for subsequent palladium-catalyzed cross-coupling or cyclization steps to construct the fused pyrrolo-quinoline core. This synthetic strategy is not replicable with mono-chlorinated quinoline-3-carboxylate analogs.

Heterocyclic Chemistry: Regioselective SNAr Methodology Development

Organic chemistry laboratories developing regioselective nucleophilic aromatic substitution (SNAr) methodologies can leverage ethyl 2,4-dichloroquinoline-3-carboxylate as a model substrate for studying differential C2 versus C4 chlorine reactivity in the quinoline system [3]. The compound has been systematically characterized under conditions of alkaline and acidic hydrolysis, nucleophilic reagent reactions, and reductive dehalogenation, providing a well-documented baseline for designing new synthetic transformations [3]. The orthogonal crystal geometry (87.06° dihedral angle) further informs conformational considerations for reactivity predictions [4].

Antimicrobial Screening: Quinoline-Derived Antibacterial Hit Expansion

Infectious disease research programs seeking novel antibacterial leads within the quinoline chemical space can incorporate ethyl 2,4-dichloroquinoline-3-carboxylate into antimicrobial screening cascades. Direct comparative studies have assessed the antimicrobial and anti-inflammatory activities of this compound alongside its 2-oxo-4-chloro analog, establishing baseline activity differentials attributable to the 2,4-dichloro substitution pattern [3]. The compound serves as a versatile starting point for generating focused quinoline-3-carboxylate libraries through parallel SNAr diversification at the C2 and C4 positions, enabling systematic exploration of antibacterial pharmacophore space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2,4-dichloroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.